molecular formula C7H7Cl2N B170899 2-Chloro-6-(chloromethyl)-4-methylpyridine CAS No. 1227606-30-5

2-Chloro-6-(chloromethyl)-4-methylpyridine

Cat. No. B170899
M. Wt: 176.04 g/mol
InChI Key: MJKOGICBHJBHCP-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-6-(chloromethyl)-4-methylpyridine, is a chlorinated pyridine derivative. Pyridine derivatives are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural features .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, 6-Chloro-2-chloromethylpyridine, a related compound, is synthesized from 6-chloro-2-methylpyridine through a series of conversions from the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the desired 2-chloromethyl substituent . Another related compound, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, is synthesized and characterized through NMR and crystal structure analysis, indicating the complexity and precision required in the synthesis of such chlorinated pyridines .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chlorinated pyridines. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine was reported, showing weak interactions linking the molecules .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including cyclopalladation, where 6-alkyl-2,2'-bipyridines react with palladium(II) compounds to form cyclometalated complexes . These reactions are crucial for the formation of metal-organic frameworks and catalytic systems. Additionally, the reactivity of chlorinated pyridines can be influenced by their electronic structure, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are often studied using spectroscopic methods. For instance, vibrational, electronic, NBO, and NMR analyses were performed on 2-chloro-4-nitropyridine and related compounds to understand their optimized molecular structures, vibrational wavenumbers, and electronic properties . The study of 2,6-dihydroxypyridine and its derivatives also provided insights into tautomerism in solution and strong hydrogen bonding in the solid state .

Scientific Research Applications

  • Molecular Structure Analysis : A study by Velraj, Soundharam, and Sridevi (2015) focused on the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of related compounds, including 2-chloro-4-methyl-5-nitropyridine. This research provides foundational knowledge about the physical and chemical characteristics of these compounds (Velraj, Soundharam, & Sridevi, 2015).

  • Synthesis of Novel Compounds : Chen et al. (2016) synthesized 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine through a condensation reaction. The product demonstrated significant yield and was examined for its biological activity, indicating potential applications in biochemistry and pharmaceuticals (Chen, Fan, Xia, & Zhang, 2016).

  • Studying Physical Properties : A research by O’Loughlin et al. (2022) investigated the effect of 2-chloro-6-methylpyridine on microbial methane oxidation. The study provided insights into how such compounds interact with environmental processes, specifically their inhibitory effects on methane monooxygenase, an enzyme crucial for aerobic methane oxidation (O’Loughlin, Antonopoulos, Arend, Flynn, Koval, & Owens, 2022).

  • Applications in Material Science : Research by Sang, Huang, and Xu (2020) discussed the synthesis of 3-methylpyridine-N-oxide, a key intermediate in preparing 2-chloro-5-methylpyridine. This work is particularly relevant in developing safer and more efficient production processes for substances used in material science, indicating the broader applicability of 2-Chloro-6-(chloromethyl)-4-methylpyridine derivatives (Sang, Huang, & Xu, 2020).

  • Investigation in Coordination Chemistry : A study by Shakirova et al. (2020) synthesized and characterized coordination compounds of copper(II) and cobalt(II) with 5-amino-2-chloro-3-methylpyridine, demonstrating the compound's utility in coordination chemistry and its potential for developing new materials with specific magnetic properties (Shakirova, Protsenko, Protsenko, Kuratieva, Fowles, & Turnbull, 2020).

properties

IUPAC Name

2-chloro-6-(chloromethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKOGICBHJBHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(chloromethyl)-4-methylpyridine

CAS RN

1227606-30-5
Record name 2-chloro-6-(chloromethyl)-4-methylpyridine
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